molecular formula C18H12O3S B14576713 6-Methoxy-2-phenyl-4H-thieno[3,2-c][1]benzopyran-4-one CAS No. 61477-92-7

6-Methoxy-2-phenyl-4H-thieno[3,2-c][1]benzopyran-4-one

Cat. No.: B14576713
CAS No.: 61477-92-7
M. Wt: 308.4 g/mol
InChI Key: HNSVVIPJSIMQII-UHFFFAOYSA-N
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Description

6-Methoxy-2-phenyl-4H-thieno3,2-cbenzopyran-4-one is a complex organic compound that belongs to the class of benzopyran derivatives. This compound is characterized by its unique structure, which includes a thieno ring fused to a benzopyran core. It has garnered significant interest in scientific research due to its potential pharmacological properties and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-2-phenyl-4H-thieno3,2-cbenzopyran-4-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the preparation of a thieno3,2-cThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may include continuous flow reactions, automated synthesis, and advanced purification techniques to produce large quantities of the compound with consistent quality .

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-2-phenyl-4H-thieno3,2-cbenzopyran-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce groups like halogens, alkyl, or aryl groups into the molecule .

Scientific Research Applications

6-Methoxy-2-phenyl-4H-thieno3,2-cbenzopyran-4-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-Methoxy-2-phenyl-4H-thieno3,2-cbenzopyran-4-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzopyran derivatives such as:

  • 4H-1-Benzopyran-4-one, 5-hydroxy-7-methoxy-2-phenyl
  • 4H-1-Benzopyran-4-one, 5,7-dihydroxy-2-(4-hydroxyphenyl)-6-methoxy
  • 4H-1-Benzopyran-4-one, 5-hydroxy-7-methoxy-2-(4-methoxyphenyl)-

Uniqueness

What sets 6-Methoxy-2-phenyl-4H-thieno3,2-cbenzopyran-4-one apart is its unique thieno ring fused to the benzopyran core, which imparts distinct chemical and biological properties. This structural feature may enhance its stability, reactivity, and potential therapeutic effects compared to other benzopyran derivatives .

Properties

CAS No.

61477-92-7

Molecular Formula

C18H12O3S

Molecular Weight

308.4 g/mol

IUPAC Name

6-methoxy-2-phenylthieno[3,2-c]chromen-4-one

InChI

InChI=1S/C18H12O3S/c1-20-14-9-5-8-12-16(14)21-18(19)13-10-15(22-17(12)13)11-6-3-2-4-7-11/h2-10H,1H3

InChI Key

HNSVVIPJSIMQII-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1OC(=O)C3=C2SC(=C3)C4=CC=CC=C4

Origin of Product

United States

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